Boc-Gly-ONp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLQFFHXBLDWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190045 | |

| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3655-05-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-Gly-ONp | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-ONp: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester (Boc-Gly-ONp), a key reagent in peptide synthesis.

Chemical Properties and Structure

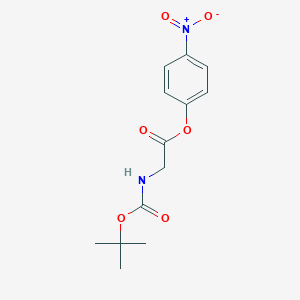

This compound is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester.[1][2] This dual functionality makes it a valuable building block in the synthesis of peptides.[3]

Structure:

-

IUPAC Name: (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate[1][4]

-

Synonyms: Boc-glycine 4-nitrophenyl ester, Boc-Gly-p-nitrophenyl ester, N-t-Butyloxycarbonylglycine p-nitrophenyl ester[1]

-

CAS Number: 3655-05-8[2]

-

Molecular Formula: C₁₃H₁₆N₂O₆[2]

-

SMILES: CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 296.28 g/mol | [2] |

| Appearance | Brown powder | [3] |

| Melting Point | 56-66 °C | [3] |

| Storage Temperature | 0-8°C | [3] |

Solubility:

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, based on the solubility of the closely related compound Boc-Glycine, a qualitative solubility profile can be inferred. The presence of the nonpolar Boc group and the aromatic p-nitrophenyl group suggests good solubility in moderately polar to nonpolar organic solvents.

| Solvent | Expected Qualitative Solubility |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Methanol (MeOH) | Soluble |

| Ethanol (EtOH) | Soluble |

| Water | Insoluble |

Spectroscopic Data

FT-IR Spectroscopy (Expected Peaks):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (urethane) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (p-nitrophenyl ester) |

| ~1715 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Strong | N-O asymmetric stretch (nitro group) |

| ~1345 | Strong | N-O symmetric stretch (nitro group) |

| 1250-1200 | Strong | C-O stretch (ester) |

| 1170-1150 | Strong | C-O stretch (carbamate) |

¹H NMR Spectroscopy (Expected Chemical Shifts):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | Doublet | Aromatic protons ortho to NO₂ |

| ~7.4 | Doublet | Aromatic protons meta to NO₂ |

| ~5.5 | Broad Singlet | N-H (carbamate) |

| ~4.2 | Doublet | -CH₂- (glycine backbone) |

| ~1.5 | Singlet | -C(CH₃)₃ (Boc group) |

¹³C NMR Spectroscopy (Expected Chemical Shifts):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~156 | C=O (carbamate) |

| ~155 | Aromatic C-O |

| ~145 | Aromatic C-NO₂ |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~80 | -C(CH₃)₃ (Boc group) |

| ~43 | -CH₂- (glycine backbone) |

| ~28 | -C(CH₃)₃ (Boc group) |

Experimental Protocols

This compound is primarily used as an activated glycine building block for peptide synthesis in solution-phase. The p-nitrophenyl ester is a good leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide.

Detailed Methodology for Dipeptide Synthesis: Boc-Gly-Ala-OMe

This protocol describes a representative procedure for the synthesis of the dipeptide Boc-Gly-Ala-OMe using this compound and L-Alanine methyl ester hydrochloride.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Amine Component: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.

-

Coupling Reaction: To the solution of the free L-Alanine methyl ester, add this compound (1.05 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude dipeptide can be further purified by flash column chromatography on silica gel if necessary.

-

Experimental Workflow Diagram:

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on this compound. For critical applications, it is recommended to obtain a certificate of analysis and a specific safety data sheet from the supplier.

References

The Role of Boc-Gly-ONp in Biochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, N-α-(tert-Butoxycarbonyl)-glycine p-nitrophenyl ester (Boc-Gly-ONp) serves as a key reagent, particularly within the framework of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the utilization of this compound, detailing its core applications, experimental protocols, and the underlying biochemical principles. This compound is a derivative of the simplest amino acid, glycine, where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the C-terminus is activated as a p-nitrophenyl (ONp) ester. This dual functionality makes it a valuable building block for the controlled, stepwise elongation of peptide chains.

The Boc protecting group is acid-labile, allowing for its removal under moderately acidic conditions, which is a cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.[1][2] The p-nitrophenyl ester provides a pre-activated carboxyl group, enabling the formation of a peptide bond through nucleophilic attack by the free N-terminal amine of a growing peptide chain without the need for an additional in-situ coupling agent.[3] While historically significant, the use of active esters like this compound has been somewhat superseded by faster and more efficient modern coupling reagents.[3] Nevertheless, it remains a cost-effective and valuable tool in specific synthetic contexts.

Core Application: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

The primary application of this compound is in the Boc/Bzl strategy of SPPS. This method involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[2] The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

Signaling Pathways and Experimental Workflows

The general workflow of a single coupling cycle in Boc-SPPS using this compound can be visualized as a linear progression of distinct chemical transformations.

References

An In-depth Technical Guide on the Mechanism of Action of Boc-Gly-ONp in Peptide Bond Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical peptide synthesis, the strategic protection of amino acid functional groups and the selective activation of the carboxyl group are paramount for the successful and controlled assembly of peptide chains. N-α-tert-Butyloxycarbonyl-glycine p-nitrophenyl ester (Boc-Gly-ONp) is a classical and highly effective reagent employed in this process. It serves as a cornerstone building block, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1][2]

This technical guide provides a comprehensive examination of the core mechanism of action of this compound in peptide bond formation. It details the underlying chemical principles, presents relevant quantitative data, outlines experimental protocols, and visualizes the key processes for clarity. This compound is a derivative of the simplest amino acid, glycine, which is achiral and thus not susceptible to racemization during coupling.[1] The molecule incorporates two key features: the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and the p-nitrophenyl (ONp) ester for C-terminal activation.[1][3][4] This dual functionality allows for precise, directed peptide bond formation.

Core Mechanism: The Active Ester Approach

The formation of a peptide bond is a condensation reaction that is not spontaneous under standard conditions.[5] To facilitate this reaction, the carboxyl group of the incoming amino acid must be activated to enhance its electrophilicity. This compound is an "active ester," a strategy where the carboxyl group is converted into a more reactive form. The p-nitrophenyl group is an excellent electron-withdrawing group, which makes the ester's carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[6]

The mechanism proceeds via a nucleophilic acyl substitution pathway, which can be broken down into two fundamental steps:

-

Nucleophilic Attack: The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound active ester. This leads to the formation of a transient, unstable tetrahedral intermediate.[6]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the p-nitrophenolate anion, a highly stable leaving group due to resonance stabilization. The simultaneous deprotonation of the attacking amine yields the newly formed, stable peptide bond.[6][7]

Application in Peptide Synthesis

This compound is versatile and can be used in both major peptide synthesis strategies: solution-phase and solid-phase.

In solution-phase synthesis, all reactions are carried out in a homogeneous solution.[8] This method is often used for large-scale synthesis of shorter peptides.[1] The use of an active ester like this compound simplifies the procedure as it does not require an additional in-situ coupling reagent.

This compound is frequently used in the Boc/Bzl strategy for SPPS, a method pioneered by Bruce Merrifield.[2][5] The peptide is assembled on an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2][] The synthesis is a cyclical process involving four main steps: deprotection, neutralization, coupling, and washing.

The general workflow for a single coupling cycle in Boc-SPPS is as follows:

-

Nα-Boc Deprotection: The temporary Boc protecting group on the resin-bound peptide is removed with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11][12]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).[2][10] This step is crucial to enable the subsequent nucleophilic attack.

-

Amino Acid Coupling: The activated this compound in a suitable solvent (like DMF or DCM) is added to the resin. The free amine attacks the active ester, forming the new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and the p-nitrophenol byproduct, preparing the elongated peptide for the next cycle.[]

Quantitative Data and Coupling Efficiency

The efficiency of peptide bond formation is critical for the overall yield and purity of the final peptide. While active esters like this compound are reliable, their reaction rates are generally slower than modern uronium/aminium or phosphonium salt-based coupling reagents.[13] However, for glycine, which is not sterically hindered, coupling is typically highly efficient.[14]

The table below provides a comparative overview of typical coupling efficiencies for various amino acid categories in Boc-SPPS.

| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Side Reactions |

| High Efficiency / Low Risk | Gly , Ala, Leu, Phe, Trp | >99% | Minimal under standard conditions.[14] |

| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics may require extended coupling times, double coupling, or more potent activating agents.[14] |

| Side-Chain Reactive | Ser, Thr, Asp, Glu, Cys | 98-99% | Potential for side-chain acylation or other side reactions. Requires appropriate side-chain protecting groups (e.g., Benzyl-based).[14] |

Data synthesized from comparative studies on coupling efficiencies in Boc-chemistry SPPS.[14]

The choice of coupling reagent also significantly impacts efficiency, especially for difficult or sterically hindered couplings.

| Coupling Reagent Class | Example(s) | Typical Yield (%) | Relative Rate | Key Considerations |

| Aminium/Uronium Salt | HBTU, HATU | >95 | Very Fast | Highly efficient for hindered couplings. Used with a non-nucleophilic base like DIEA.[13] |

| Phosphonium Salt | PyBOP | 90-95 | Fast | Effective for hindered residues; byproducts can be less problematic.[13] |

| Carbodiimide | DIC (+ HOBt) | 90-95 | Moderate | Requires an additive like HOBt to suppress racemization and improve efficiency. |

| Active Ester | This compound | >95 (for Gly) | Slow-Moderate | Pre-activated and stable; avoids the need for in-situ activation. Slower kinetics. |

Data synthesized from performance comparisons of common coupling reagents.[13]

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize parameters based on the specific peptide sequence and scale.

-

Preparation: Dissolve Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in DMF. Add one equivalent of a non-nucleophilic base (e.g., N-methylmorpholine or DIEA) to liberate the free amine.

-

Coupling: To the solution from step 1, add 1.05 equivalents of this compound.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC to track the disappearance of the starting materials and the formation of the product. The yellow color of the p-nitrophenolate byproduct can also serve as a visual indicator of reaction progress.

-

Work-up: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Wash the organic layer successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted materials and byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Ala-OMe. Purify further by chromatography if necessary.

This protocol details a single coupling step using this compound on a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Ensure the resin-bound peptide has been subjected to Boc deprotection and neutralization cycles and is swollen in a suitable solvent (e.g., DMF).

-

Activation/Coupling Solution: Dissolve 2-4 equivalents of this compound (relative to the resin loading capacity) in DMF.

-

Coupling Reaction: Add the this compound solution to the neutralized peptide-resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours. Reaction times may be longer compared to carbodiimide or uronium salt-based couplings.

-

Monitoring: To check for completion, take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling.[10]

-

Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble materials. The resin is now ready for the next deprotection cycle.

Conclusion

This compound remains a valuable tool in the peptide chemist's arsenal. Its mechanism of action is a classic example of the active ester strategy, facilitating peptide bond formation through a reliable nucleophilic acyl substitution pathway. While newer, faster coupling reagents have been developed, the stability, ease of use, and the inherent advantage of using an achiral, non-racemizable glycine building block ensure its continued relevance. For researchers, scientists, and drug development professionals, a thorough understanding of this mechanism is fundamental to designing robust and efficient peptide synthesis strategies, whether for basic research or for the creation of complex peptide-based therapeutics.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C13H16N2O6 | CID 77217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

The p-Nitrophenyl Leaving Group: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the principles and applications of reporter molecules is fundamental to robust assay design and data interpretation. The p-nitrophenyl (pNP) group stands as a cornerstone in this regard, offering a simple yet powerful tool for monitoring a wide array of enzymatic reactions. This in-depth technical guide provides a comprehensive overview of the pNP leaving group, its physicochemical properties, and its application in various experimental contexts.

Core Principles of the p-Nitrophenyl Reporter System

The utility of the p-nitrophenyl group lies in its chromogenic nature upon release from a substrate. In its esterified or phosphorylated form, the p-nitrophenyl moiety is colorless. However, upon enzymatic cleavage, it is released as p-nitrophenol. In an alkaline environment, the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance at approximately 405-420 nm.[1] The intensity of this color is directly proportional to the amount of p-nitrophenol released, and thus, to the activity of the enzyme being assayed.[1][2][3] This principle forms the basis of numerous colorimetric assays for a variety of enzymes, including phosphatases, esterases, proteases, and glycosidases.[1][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of p-nitrophenol is crucial for accurate data interpretation. The key characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₃ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | Colorless to pale yellow crystals | [5] |

| Melting Point | 113-114 °C | [5] |

| Boiling Point | 279 °C | [5] |

| Solubility in water (25 °C) | 16 g/L | [5] |

| pKa (25 °C) | 7.15 | [5][6] |

| Molar Extinction Coefficient (ε) of p-nitrophenolate at 405 nm | ~18,000 M⁻¹cm⁻¹ | [4][7] |

| Maximum Absorbance (λmax) of p-nitrophenolate | 405 nm | [4][7] |

The pKa of p-nitrophenol is a critical parameter. To ensure the complete ionization to the chromogenic p-nitrophenolate, assays are typically performed at a pH significantly above 7.15, or the reaction is stopped with a strong base like sodium hydroxide (NaOH) to raise the pH above 9.2.[5]

Applications in Enzyme Kinetics and High-Throughput Screening

Substrates derivatized with a p-nitrophenyl group are widely employed in enzyme kinetics and high-throughput screening (HTS) due to the simplicity and sensitivity of the resulting assays.[1][2] The continuous nature of the spectrophotometric measurement allows for real-time monitoring of enzyme activity.[1]

Common p-Nitrophenyl Substrates

A variety of p-nitrophenyl substrates are commercially available to assay different classes of enzymes.

| Substrate | Enzyme Class Assayed | Reference |

| p-Nitrophenyl phosphate (pNPP) | Phosphatases (alkaline and acid) | [2][4][7][8] |

| p-Nitrophenyl acetate (pNPA) | Esterases, Proteases (e.g., chymotrypsin) | [9][10][11][12] |

| p-Nitrophenyl butyrate (pNPB) | Lipases, Esterases | [13][14] |

| p-Nitrophenyl myristate (pNPM) | Lipases, Esterases | [1] |

| p-Nitrophenyl-β-D-glucopyranoside | Glycosidases | [5] |

Experimental Protocols

The following sections provide detailed methodologies for common assays utilizing the p-nitrophenyl leaving group.

General Protocol for a Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is a generalized procedure for measuring the activity of phosphatases such as alkaline phosphatase (ALP) or protein tyrosine phosphatases (PTPs).

Materials:

-

Enzyme sample

-

Assay Buffer: The optimal buffer will depend on the specific phosphatase. For alkaline phosphatases, a common buffer is 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8. For PTPs, a suitable buffer is 20 mM Bis-Tris, pH 6.0, 1 mM DTT.[2]

-

pNPP Substrate Solution: A stock solution of pNPP is typically prepared in the assay buffer. The final concentration in the assay can range from 1 to 50 mM.[2][7]

-

Stop Solution: 3 M NaOH is commonly used to stop the reaction and ensure complete ionization of the p-nitrophenol product.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Add 50 µL of the enzyme sample to each well of a 96-well plate. Include a blank control containing 50 µL of assay buffer without the enzyme.[2]

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[2]

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.[2]

-

Stop the reaction by adding 50 µL of Stop Solution to each well.[2]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the net absorbance, ε is the molar extinction coefficient of p-nitrophenol (~18,000 M⁻¹cm⁻¹), c is the concentration of the product, and l is the path length of the light in the well.

General Protocol for an Esterase/Protease Assay using p-Nitrophenyl Acetate (pNPA)

This protocol describes a general method for measuring the activity of esterases or proteases like chymotrypsin.

Materials:

-

Enzyme sample

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.

-

pNPA Stock Solution: Due to its poor aqueous solubility, a stock solution of pNPA is typically prepared in an organic solvent such as isopropanol or acetonitrile.[1]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Add a defined volume of assay buffer to each well of a 96-well plate.

-

Add a small volume of the enzyme sample to each well. Include a blank control with buffer instead of the enzyme.

-

Initiate the reaction by adding a small volume of the pNPA stock solution to each well. The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.

-

Immediately begin monitoring the change in absorbance at 405 nm over time in a kinetic plate reader.

-

The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

-

The enzyme activity is proportional to the calculated V₀.

Visualizations

Principle of the p-Nitrophenyl Chromogenic Assay

Caption: Enzymatic cleavage of a pNP-substrate releases p-nitrophenol, which ionizes to the yellow p-nitrophenolate at alkaline pH.

General Experimental Workflow for an Enzyme Assay

Caption: A typical workflow for performing an enzyme assay using a p-nitrophenyl substrate.

Simplified Signaling Pathway Example

Caption: A phosphatase, whose activity can be measured using pNPP, regulates a signaling pathway by dephosphorylating a key substrate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. neb.com [neb.com]

- 8. P-nitrophenyl phosphate substrate: Significance and symbolism [wisdomlib.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 13. static.igem.org [static.igem.org]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Boc-Gly-ONp: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, N-tert-Butoxycarbonyl-glycine 4-nitrophenyl ester, commonly abbreviated as Boc-Gly-ONp, is a key reagent in the field of peptide chemistry. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a visualization of its role in synthetic pathways.

Core Properties of this compound

This compound is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is activated as a 4-nitrophenyl (ONp) ester. This dual functionality makes it a valuable building block in peptide synthesis. The Boc group provides a stable, acid-labile protecting group, while the 4-nitrophenyl ester is an excellent leaving group, facilitating the formation of a peptide bond.

| Property | Value | References |

| CAS Number | 3655-05-8 | [1][2][3][4][5] |

| Molecular Weight | 296.28 g/mol | [1][2][3][4][5] |

| Molecular Formula | C13H16N2O6 | [1][2][3] |

| Synonyms | Boc-glycine 4-nitrophenyl ester, N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester | [1][2] |

Role in Peptide Synthesis: A Signaling Pathway Perspective

This compound serves as an activated building block in the stepwise elongation of a peptide chain. The following diagram illustrates the general signaling pathway of its use in a solution-phase peptide coupling reaction.

Caption: Solution-phase peptide coupling using this compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a dipeptide using this compound in a solution-phase reaction.

Synthesis of Boc-Gly-Ala-OMe

This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF. To this solution, add triethylamine (1.1 equivalents) dropwise at 0 °C with stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete neutralization.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add this solution to the neutralized amino acid ester solution from step 1.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the dipeptide product. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Boc-Gly-Ala-OMe can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Workflow Diagram

The logical flow of the experimental procedure for the synthesis and subsequent deprotection of the dipeptide is illustrated below.

Caption: Workflow for dipeptide synthesis and deprotection.

References

An In-depth Technical Guide to the Safe Handling of Boc-Gly-ONp

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for N-α-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester (Boc-Gly-ONp), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a Boc-protected glycine compound.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆N₂O₆ | [1][2][3] |

| Molecular Weight | 296.28 g/mol | [1][2][3] |

| CAS Number | 3655-05-8 | [2] |

| Appearance | White to off-white or brown powder/crystals | Chem-Impex |

| Melting Point | 56-66 °C | Chem-Impex |

| Purity | ≥98% (TLC/HPLC) | Chem-Impex, PubChem |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). | Inferred from related compounds |

| Storage Conditions | Store at 0-8°C in a tightly closed container. | Chem-Impex |

Hazard Identification and Toxicology

GHS Hazard Statements for Structurally Related Compounds (Boc-Gly-OH):

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation or damage.

-

Ingestion: May be harmful if swallowed.

Toxicology of p-Nitrophenol: p-Nitrophenol, which can be released upon hydrolysis of this compound, has documented toxicity. Animal studies have shown that inhalation exposure can lead to hematological, neurological, and ocular effects.[5] Oral exposure is associated with decreased body weight.[5]

| Compound | Metric | Value | Species | Route | Source |

| Boc-Gly-OH | ATE (Oral) | 500 mg/kg | Oral | PubChem |

ATE: Acute Toxicity Estimate. This value is for N-(tert-butoxycarbonyl)glycine and is provided as a reference for a structurally similar compound.

Safety and Handling Precautions

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust, a dust mask or respirator is recommended.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or when performing reactions.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide synthesis, emphasizing safe handling.

General Protocol for Peptide Coupling using this compound

This protocol outlines the steps for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Swell the resin (e.g., Merrifield resin with a C-terminal protected amino acid) in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a suitable deprotection agent (e.g., piperidine in DMF).

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection agent and byproducts.

-

Coupling:

-

In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin substitution) in DMF.

-

Add the this compound solution to the washed and deprotected resin.

-

Allow the reaction to proceed with gentle agitation for 2-4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Spill and Waste Disposal Protocol

-

Small Spills: In case of a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a designated, labeled container for chemical waste.

-

Large Spills: For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: Dispose of all waste materials, including unused reagent, reaction mixtures, and contaminated materials, in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.

Storage and Stability

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, ideally between 0°C and 8°C.

-

Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.

Visualized Workflows and Relationships

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

This compound in Peptide Bond Formation

Caption: The role of this compound in peptide bond formation.

References

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Boc-Protected Amino Acids

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group represents a foundational tool in the art of peptide synthesis. Its introduction in the mid-20th century revolutionized the field, paving the way for the routine chemical synthesis of complex peptides and proteins. This technical guide delves into the seminal discovery and historical development of Boc-protected amino acids, providing a comprehensive overview of the key scientific breakthroughs, detailed experimental protocols from the original literature, and a quantitative look at the evolution of this indispensable chemical entity.

The Dawn of a New Protecting Group: The Seminal Discoveries of 1957

Prior to 1957, the synthesis of peptides was a formidable challenge, often hampered by the lack of a reliable and selectively removable protecting group for the α-amino function of amino acids. The year 1957 marked a turning point with the near-simultaneous and independent reports of the tert-butyloxycarbonyl (Boc) group for this purpose by three research groups.

In a publication in the Journal of the American Chemical Society, Louis A. Carpino described the use of tert-butoxycarbonyl as a protecting group that could be cleaved under mild acidic conditions.[1] Concurrently, G.W. Anderson and A.C. McGregor, as well as F.C. McKay and N.F. Albertson, published their findings on the synthesis and application of Boc-amino acids in the same journal.[1] These researchers recognized the unique stability of the Boc group to various reaction conditions, coupled with its facile removal by acidolysis, a property that would prove to be of immense practical value.

The initial syntheses of Boc-protected amino acids, as detailed in these pioneering papers, laid the groundwork for future refinements. While the exact yields and conditions varied, the fundamental principle of reacting an amino acid with a tert-butoxycarbonylating agent was established.

Experimental Protocols from the Pioneers

To provide a practical understanding of the original methodologies, the following are detailed experimental protocols adapted from the seminal publications.

Synthesis of Boc-Amino Acids via tert-Butoxycarbonyl Azide (A Method of Anderson and McGregor)

This method, while historically significant, is now largely superseded due to the hazardous nature of azide reagents.

Materials:

-

Amino acid

-

tert-Butyl azidoformate (tert-butoxycarbonyl azide)

-

Dioxane

-

Magnesium oxide

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Citric acid solution (10%)

Procedure:

-

A suspension of the amino acid (0.1 mole) and magnesium oxide (0.1 mole) in 100 mL of dioxane and 50 mL of water is stirred vigorously.

-

tert-Butyl azidoformate (0.11 mole) is added, and the mixture is stirred at 45-50°C for 24 hours.

-

The reaction mixture is cooled, and the excess magnesium oxide is filtered off.

-

The filtrate is diluted with 200 mL of water and extracted with ethyl acetate to remove any unreacted azide.

-

The aqueous layer is acidified to pH 3 with a 10% citric acid solution.

-

The product is extracted with ethyl acetate, and the organic layer is washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.

Synthesis of Boc-Amino Acids via Di-tert-butyl Dicarbonate (A Modern Adaptation)

The introduction of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) provided a much safer and more efficient method for the synthesis of Boc-amino acids.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Citric acid solution (10%)

Procedure:

-

The amino acid (1.0 equivalent) is dissolved in a 1:1 mixture of dioxane (or THF) and water containing sodium bicarbonate (2.0 equivalents).[2][3]

-

The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) is added dropwise with vigorous stirring.[2][3]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with a 10% citric acid solution.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.

Quantitative Data on Boc-Amino Acid Synthesis

The efficiency of Boc-amino acid synthesis has significantly improved with the adoption of di-tert-butyl dicarbonate. The following table summarizes typical yields for the synthesis of various Boc-amino acids using this method.

| Amino Acid | Yield (%) | Reference |

| Alanine | 85-95 | [2] |

| Glycine | 88-96 | [2] |

| Leucine | 90-98 | [2] |

| Phenylalanine | 92-99 | [2] |

| Proline | 89-97 | [2] |

| Valine | 85-94 | [2] |

The Merrifield Revolution: Boc Protection in Solid-Phase Peptide Synthesis

The true transformative power of the Boc group was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a groundbreaking methodology developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. In his seminal 1963 paper published in the Journal of the American Chemical Society, Merrifield described the synthesis of a tetrapeptide, L-leucyl-L-alanylglycyl-L-valine, using Boc-protected amino acids anchored to a solid support.[4][5][6] This approach dramatically simplified peptide synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus eliminating the need for tedious purification steps after each coupling.

The Boc/Bzl Strategy in SPPS

The success of Merrifield's SPPS relied on an orthogonal protection scheme, commonly referred to as the Boc/Bzl strategy. In this approach:

-

The α-amino group is temporarily protected with the acid-labile Boc group .

-

Reactive side chains of amino acids are protected with more acid-stable groups, typically benzyl (Bzl)-based ethers, esters, and carbamates .

The differential acid lability of these protecting groups is the cornerstone of this strategy. The Boc group can be selectively removed using a moderately strong acid, such as trifluoroacetic acid (TFA), without affecting the side-chain protecting groups or the linkage of the peptide to the resin. The more robust side-chain protecting groups are then removed at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single cycle of amino acid addition in Boc-SPPS.

Caption: General workflow for one cycle of amino acid addition in Boc-SPPS.

Merrifield's Synthesis of a Tetrapeptide: A Detailed Protocol

The following protocol is based on the experimental details described in Merrifield's 1963 publication for the synthesis of L-leucyl-L-alanylglycyl-L-valine.[4][5][6]

Materials:

-

Chloromethylated polystyrene-divinylbenzene copolymer resin

-

Boc-L-valine

-

Boc-glycine

-

Boc-L-alanine

-

Boc-L-leucine

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethanol

-

1 N HCl in acetic acid

-

Anhydrous hydrogen bromide (HBr) in trifluoroacetic acid

-

Dimethylformamide (DMF)

Procedure:

-

Attachment of the first amino acid (Boc-L-valine) to the resin:

-

Chloromethylated resin is reacted with the triethylammonium salt of Boc-L-valine in ethanol to form the ester linkage.

-

-

Deprotection of the Boc group:

-

The Boc-L-valyl-resin is treated with 1 N HCl in acetic acid to remove the Boc group.

-

-

Neutralization:

-

The resulting hydrochloride salt on the resin is neutralized with triethylamine in DMF.

-

-

Coupling of the second amino acid (Boc-glycine):

-

Boc-glycine is activated with dicyclohexylcarbodiimide (DCC) in DCM, and the activated amino acid is then coupled to the free amino group of the valyl-resin.

-

-

Subsequent cycles:

-

Steps 2-4 are repeated for the coupling of Boc-L-alanine and then Boc-L-leucine.

-

-

Cleavage of the peptide from the resin:

-

The final tetrapeptide-resin is treated with anhydrous HBr in trifluoroacetic acid to cleave the ester linkage and release the free peptide.

-

Merrifield reported an overall yield of 82% for the synthesis of the protected tetrapeptide.[4]

Evolution of Coupling Reagents in Boc-SPPS

While DCC was the coupling reagent used in Merrifield's original work, the field has since seen the development of more efficient and safer alternatives. The choice of coupling reagent is critical as it can influence coupling efficiency, reaction times, and the extent of racemization.

The following table provides a comparative overview of commonly used coupling reagents in Boc-SPPS.

| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Considerations | Reference |

| DCC | Carbodiimide | Moderate | Moderate | Insoluble urea byproduct can be problematic in SPPS. | [7][8] |

| HBTU | Uronium Salt | Fast | Low | Generally efficient and reliable. | [9][10] |

| HATU | Uronium Salt | Very Fast | Very Low | Highly efficient, especially for hindered couplings. More expensive than HBTU. | [9][10] |

| TBTU | Uronium Salt | Fast | Low | Similar to HBTU. | [10] |

The Mechanism of Boc Protection and Deprotection

A clear understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing peptide synthesis.

Boc Protection of an Amine

The protection of an amino group with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction.

Caption: Simplified mechanism of Boc protection of an amine using Boc anhydride.

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Conclusion

The discovery of the Boc protecting group and its subsequent application in solid-phase peptide synthesis represent a monumental achievement in the field of chemistry. From the pioneering work of Carpino, Anderson, McGregor, and McKay and Albertson to the revolutionary innovations of Merrifield, the development of Boc-protected amino acids has transformed our ability to synthesize complex peptides, enabling significant advancements in biochemistry, pharmacology, and medicine. This in-depth guide has provided a historical perspective, detailed experimental protocols from the original literature, and quantitative data to offer a comprehensive resource for researchers and professionals who continue to build upon this remarkable scientific legacy.

References

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. deepdyve.com [deepdyve.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

Boc-Gly-ONp vs. Boc-Glycine: A Technical Deep Dive for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of reagents is paramount to achieving high yields, purity, and efficiency. Among the foundational building blocks is N-tert-butoxycarbonyl glycine (Boc-glycine), a staple for introducing glycine residues. However, the methodology of peptide bond formation necessitates a nuanced understanding of its activated and non-activated forms. This technical guide provides an in-depth comparison of Boc-glycine and its p-nitrophenyl ester derivative, Boc-Gly-ONp, elucidating their core differences, applications, and the practical implications for laboratory workflows.

Core Chemical and Physical Distinctions

Boc-glycine is the N-α-protected form of glycine, where the tert-butoxycarbonyl (Boc) group safeguards the amino functionality against unwanted side reactions during peptide coupling.[1] In contrast, this compound is a pre-activated form of Boc-glycine. The incorporation of a p-nitrophenyl (ONp) group at the carboxyl terminus transforms it into an active ester. This ester is significantly more susceptible to nucleophilic attack by the amino group of another amino acid, thereby facilitating peptide bond formation without the need for additional in-situ coupling reagents.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and Boc-glycine.

| Property | This compound | Boc-glycine |

| Molecular Formula | C₁₃H₁₆N₂O₆[4] | C₇H₁₃NO₄[5] |

| Molecular Weight | 296.28 g/mol [4] | 175.18 g/mol [6] |

| CAS Number | 3655-05-8[2] | 4530-20-5[5] |

| Melting Point | Not consistently reported, varies with purity | 86-89 °C[6] |

| Appearance | White to off-white or brown powder | White to off-white powder[6] |

| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) | Soluble in a range of organic solvents including dichloromethane, and aqueous base.[7] |

| Reactivity | High (activated ester for direct coupling) | Low (requires a coupling agent for activation) |

| Storage | Store at 0-8°C[8] | Store at -20°C[9] |

Peptide Synthesis Workflow: A Comparative Overview

The choice between this compound and Boc-glycine fundamentally alters the peptide coupling workflow. The use of Boc-glycine necessitates an in-situ activation step, commonly employing carbodiimides like dicyclohexylcarbodiimide (DCC) often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[10] Conversely, this compound, as an active ester, streamlines the process by eliminating the need for a separate activation step.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. boc-glycine 4-nitrophenyl ester suppliers USA [americanchemicalsuppliers.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]

- 6. rvrlabs.com [rvrlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]

- 10. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Boc-Gly-ONp Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a fundamental and robust method for the chemical synthesis of peptides. This approach is particularly advantageous for preparing long or complex peptides. The core principle of Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin. The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable, often benzyl-based, side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

This document provides a detailed protocol for a single coupling cycle in Boc-SPPS using Boc-Glycine p-nitrophenyl ester (Boc-Gly-ONp). The use of a p-nitrophenyl (ONp) active ester is a classical method for facilitating amide bond formation. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, thus promoting the coupling reaction.

Principle of Boc-SPPS Cycle

The Boc-SPPS workflow is a cyclical process that consists of the following key steps for each amino acid addition:

-

Nα-Boc Deprotection: Removal of the acid-labile Boc group from the N-terminus of the peptide-resin using TFA.

-

Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine using a hindered organic base, typically diisopropylethylamine (DIEA).

-

Coupling: Acylation of the free N-terminal amine with the activated carboxyl group of the incoming Boc-amino acid, in this case, this compound.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Experimental Protocols

This section outlines the detailed methodology for performing a single coupling cycle using this compound in a manual Boc-SPPS workflow.

Materials and Reagents

-

Peptide-resin with a free N-terminal amino acid (e.g., loaded Merrifield or MBHA resin)

-

This compound (Boc-Glycine p-nitrophenyl ester)

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Kaiser Test Kit (Reagent A: Ninhydrin in Ethanol, Reagent B: Potassium Cyanide in Pyridine, Reagent C: Phenol in n-butanol)

-

Scavengers (e.g., dithiothreitol - DTE) if sensitive residues like Trp, Cys, or Met are present in the sequence.[2][3]

Protocol 1: Standard Boc-SPPS Cycle for this compound Coupling

This protocol assumes a starting scale of 1 gram of peptide-resin. Adjust volumes accordingly for different scales.

1. Resin Swelling (Initial Step)

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as DCM for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% TFA in DCM (10 mL/g of resin).[3]

-

Agitate the resin for a 5-minute pre-wash.[3]

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for an additional 20-25 minutes to ensure complete deprotection.[1][3]

-

Note: If the peptide sequence contains sensitive residues (Trp, Cys, Met), add 0.5% DTE to the TFA/DCM solution to scavenge tert-butyl cations and prevent side reactions.[2][3]

-

Drain the TFA solution.

3. Washing

-

Wash the resin thoroughly to remove residual acid and by-products. A typical washing sequence is:

-

DCM (3 times)

-

IPA (2 times)[3]

-

DCM (3 times)

-

4. Neutralization

-

Add a solution of 10% DIEA in DCM (10 mL/g of resin) to the resin.

-

Agitate for 2 minutes and then drain.

-

Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal ammonium salt to the free amine.[4]

-

Wash the resin with DCM (3-5 times) to remove excess base and salts.

5. Coupling with this compound

-

Dissolve 2-3 equivalents of this compound (relative to the initial resin loading) in DMF.

-

Add the this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. Active ester couplings can be slower than those with more potent coupling reagents; therefore, a reaction time of 2-4 hours is recommended.

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of resin beads (a few beads are sufficient).

-

Wash the beads thoroughly with DMF.

-

Perform a qualitative Kaiser (ninhydrin) test to detect the presence of free primary amines.[5]

-

A negative Kaiser test (yellow or colorless beads and solution) indicates the completion of the coupling reaction.[6]

-

A positive Kaiser test (blue or purple beads and solution) indicates incomplete coupling.[5][6]

-

6. Recoupling (if necessary)

-

If the Kaiser test is positive, drain the coupling solution and repeat the coupling step (Step 5) with fresh this compound solution for another 1-2 hours. This is known as a "double coupling".

-

After the second coupling, monitor the reaction again with the Kaiser test.

7. Final Washing

-

Once a negative Kaiser test is obtained, drain the coupling solution.

-

Wash the resin thoroughly to remove excess reagents and the p-nitrophenol by-product. A typical washing sequence is:

-

DMF (3-5 times)

-

DCM (3-5 times)

-

-

The peptide-resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.

Protocol 2: Final Cleavage and Deprotection

This is a general procedure for cleaving the peptide from the resin and removing side-chain protecting groups. The specific cleavage cocktail and conditions may vary depending on the resin type and the amino acid composition of the peptide.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add a pre-cooled (0 °C) cleavage cocktail. A common strong acid used is liquid Hydrogen Fluoride (HF). A typical "low-high" HF procedure can be employed to minimize side reactions.

-

The cleavage reaction is typically carried out at 0 °C for 1-2 hours.

-

The cleavage cocktail usually contains scavengers (e.g., p-cresol, anisole) to trap reactive carbocations generated from the protecting groups.

-

After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.

-

The precipitated peptide is dried under vacuum.

Data Presentation

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize the key parameters and expected outcomes for the Boc-SPPS protocol using this compound.

Table 1: Reagent Stoichiometry and Reaction Times for a Single Coupling Cycle

| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Reaction Time | Temperature |

| Deprotection | 50% TFA in DCM | - | DCM | 20-30 min | Room Temp. |

| Neutralization | 10% DIEA in DCM | - | DCM | 2 x 2 min | Room Temp. |

| Coupling | This compound | 2 - 3 | DMF | 2 - 4 hours | Room Temp. |

| Recoupling (Optional) | This compound | 2 - 3 | DMF | 1 - 2 hours | Room Temp. |

Table 2: Monitoring Coupling Completion with the Kaiser Test

| Kaiser Test Result (Bead Color) | Kaiser Test Result (Solution Color) | Interpretation | Recommended Action |

| Yellow / Colorless | Yellow / Colorless | Complete Coupling | Proceed to the next washing step. |

| Blue / Purple | Blue / Purple | Incomplete Coupling | Perform a double coupling. |

| Yellow | Blue | Nearly Complete Coupling | Extend coupling time or proceed with caution. |

Table 3: Typical Cleavage Conditions

| Cleavage Reagent | Scavengers | Reaction Time | Temperature | Expected Crude Yield |

| Anhydrous HF | p-cresol, anisole | 1 - 2 hours | 0 °C | Sequence Dependent |

| TFMSA/TFA | Thioanisole, EDT | 2 - 4 hours | Room Temp. | Sequence Dependent |

Visualization of the this compound SPPS Workflow

The following diagrams illustrate the chemical pathway of the Boc-SPPS cycle and the logical workflow.

Caption: Workflow diagram of a single this compound coupling cycle in SPPS.

Caption: Chemical transformations on the resin during a this compound coupling cycle.

References

Application Notes and Protocols for Boc-Gly-ONp in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the choice of coupling strategy is paramount to achieving high yields and purity. Solution-phase peptide synthesis, a classical and versatile method, offers scalability and flexibility. Within this methodology, the use of active esters for carboxyl group activation is a well-established technique. N-α-tert-Butoxycarbonyl-glycine-4-nitrophenyl ester (Boc-Gly-ONp) is a valuable reagent for this purpose. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the aminolysis of the ester by the N-terminal amine of another amino acid or peptide, thereby forming a new peptide bond under mild conditions.

These application notes provide a detailed overview of the use of this compound in solution-phase peptide synthesis, including experimental protocols, quantitative data, and logical workflows to guide researchers in its effective application.

Core Principles

The use of this compound in peptide synthesis is predicated on the active ester coupling method. The electron-withdrawing nature of the 4-nitrophenyl group polarizes the carbonyl carbon of the glycine residue, making it highly susceptible to nucleophilic attack by the amino group of the coupling partner. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases 4-nitrophenol as a byproduct.

The key advantages of using this compound include:

-

Mild Reaction Conditions: The coupling reaction can be carried out at room temperature without the need for additional, and often harsh, coupling reagents.

-

Reduced Risk of Racemization: Glycine, being achiral, is not at risk of racemization. For chiral amino acids, the active ester method is known to minimize racemization compared to some other activation methods.

-

Reaction Monitoring: The progress of the coupling reaction can be conveniently monitored by spectrophotometrically measuring the release of the yellow-colored 4-nitrophenolate anion in the reaction mixture.

Data Presentation

Table 1: Comparative Reactivity of Active Esters in Dipeptide Synthesis

The following data, adapted from early work in the field, illustrates the relative efficiency of p-nitrophenyl esters compared to other active esters in the synthesis of N-benzyloxycarbonyl-L-leucyl-glycine ethyl ester.

| Activating Group | Solvent | Reaction Conditions | Conversion (%) | Isolated Yield (%) |

| Phenyl | Benzene | 20 min, 80 °C | 26.5 | 2.6 |

| Thiophenyl | Benzene | 20 min, 80 °C | 47.5 | 30.8 |

| o-Nitrophenyl | Benzene | 20 min, 80 °C | 90.0 | 76.0 |

| p-Nitrophenyl | Benzene | 20 min, 80 °C | 97.5 | 82.7 |

| p-Nitrophenylthio | Benzene | 20 min, 80 °C | 95.0 | 75.2 |

Data adapted from Bodanszky, M. Nature 1955, 175, 685.[1]

Table 2: Representative Yields of Di- and Tripeptides via in situ p-Nitrophenyl Ester Formation

While the following data is for the in situ formation of the active ester, it provides an indication of the expected yields for peptide bond formation using this chemistry.

| Product | Isolated Yield (%) | Purification Method |

| Cbz-Phe-Cys-OH | 98 | Precipitation |

| Cbz-Phe-His-OH | 88 | Precipitation |

| Fmoc-Phe-Phe-OH | 82 | Precipitation |

| Cbz-Gln-Phe-OH | 79 | Precipitation |

| Cbz-Gln-Leu-OH | 70 | Precipitation |

| Boc-Gln-Gly-OH | 35 | Chromatography |

| Cbz-Gln-Gly-Gly-OH | 30 | Chromatography |

Data adapted from Gagnon, P. et al. Tetrahedron Lett. 2002, 43, 7717–7719.[2]

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide (e.g., Boc-Gly-Ala-OMe) using this compound

This protocol details the coupling of this compound with L-Alanine methyl ester (H-Ala-OMe) in an organic solvent.

Materials:

-

This compound (1.0 equivalent)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 equivalent)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester Salt:

-

Dissolve H-Ala-OMe·HCl (1.0 eq.) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.0 eq.) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.

-

-

Coupling Reaction:

-

To the neutralized solution of H-Ala-OMe, add a solution of this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot. The release of 4-nitrophenol can also be visually noted by the development of a yellow color, which will intensify upon addition of a base during work-up.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x) to remove any unreacted amine and the tertiary amine base.

-

Saturated NaHCO₃ solution (3 x) to remove the 4-nitrophenol byproduct (the aqueous layer will turn bright yellow).

-

Brine (1 x).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-Ala-OMe.

-

If necessary, the crude product can be further purified by silica gel column chromatography.

-

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide (e.g., Boc-Gly-Ala-OMe)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected peptide in anhydrous DCM or EtOAc.

-

Add an equal volume of TFA (for a 50% TFA/DCM solution) or a 4 M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Co-evaporate with a suitable solvent like DCM or toluene to ensure complete removal of residual acid.

-

The resulting peptide salt (e.g., H-Gly-Ala-OMe·TFA or H-Gly-Ala-OMe·HCl) can be used directly in the next coupling step after neutralization, or it can be precipitated with cold diethyl ether and collected by filtration.

-

Mandatory Visualizations

Caption: Workflow for dipeptide synthesis using this compound.

Caption: Decision workflow for reaction monitoring and purification.

References

Standard Operating Procedure for Boc-Gly-ONp Coupling in Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond is a cornerstone of synthetic organic chemistry, particularly in the fields of drug discovery and development. The use of N-α-protected amino acids is essential to prevent self-polymerization and control the sequence of amino acid addition. The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino functionality of amino acids.